{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate {3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 29107-27-5
VCID: VC4576002
InChI: InChI=1S/C25H20O6/c26-22-20-13-7-8-14-21(20)29-15-25(22,16-30-23(27)18-9-3-1-4-10-18)17-31-24(28)19-11-5-2-6-12-19/h1-14H,15-17H2
SMILES: C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4
Molecular Formula: C25H20O6
Molecular Weight: 416.429

{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate

CAS No.: 29107-27-5

Cat. No.: VC4576002

Molecular Formula: C25H20O6

Molecular Weight: 416.429

* For research use only. Not for human or veterinary use.

{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate - 29107-27-5

Specification

CAS No. 29107-27-5
Molecular Formula C25H20O6
Molecular Weight 416.429
IUPAC Name [3-(benzoyloxymethyl)-4-oxo-2H-chromen-3-yl]methyl benzoate
Standard InChI InChI=1S/C25H20O6/c26-22-20-13-7-8-14-21(20)29-15-25(22,16-30-23(27)18-9-3-1-4-10-18)17-31-24(28)19-11-5-2-6-12-19/h1-14H,15-17H2
Standard InChI Key ZQJBEWUOPBCROR-UHFFFAOYSA-N
SMILES C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4

Introduction

Synthesis of Chromene Derivatives

Chromene derivatives are typically synthesized through various methods, including condensation reactions and cyclization processes. For example, the synthesis of chromene derivatives often involves the reaction of salicylaldehydes with ketones or aldehydes in the presence of a catalyst. This process can lead to the formation of different chromene structures, depending on the reactants and conditions used.

ReactantsConditionsProduct
Salicylaldehyde, AcetoneAcidic Catalyst2,2-Dimethyl-4H-chromene
Salicylaldehyde, BenzaldehydeBasic Catalyst2-Phenyl-4H-chromene

Biological Activities of Chromene Derivatives

Chromene derivatives have been extensively studied for their biological activities, which include:

  • Antioxidant Activity: Chromenes can act as free radical scavengers, protecting cells from oxidative damage.

  • Anti-inflammatory Activity: Some chromene derivatives have shown the ability to inhibit inflammatory pathways.

  • Anticancer Activity: Certain chromenes have been found to exhibit cytotoxic effects against cancer cells.

CompoundBiological ActivityTarget
2,2-Dimethyl-4H-chromeneAntioxidantFree Radicals
2-Phenyl-4H-chromeneAnti-inflammatoryCOX-2 Enzyme

Potential Applications

Given their diverse biological activities, chromene derivatives have potential applications in various fields:

  • Pharmaceuticals: As lead compounds for the development of new drugs targeting oxidative stress, inflammation, and cancer.

  • Cosmetics: In skincare products due to their antioxidant properties.

  • Food Industry: As natural preservatives to extend shelf life by preventing oxidation.

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